Product packaging for 1-bromo-4-[4-(4-iodophenyl)phenyl]benzene(Cat. No.:)

1-bromo-4-[4-(4-iodophenyl)phenyl]benzene

Cat. No.: B8252669
M. Wt: 435.1 g/mol
InChI Key: CGJGBINGPKBEGO-UHFFFAOYSA-N
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Description

1-bromo-4-[4-(4-iodophenyl)phenyl]benzene, with the molecular formula C18H12BrI, is a specialized aromatic compound designed for advanced research and development . This molecule features both bromo and iodo substituents on a extended aromatic system, making it a valuable building block in synthetic chemistry. Halogenated aromatic compounds like this are fundamental synthons in organic synthesis, particularly in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, and Ullmann-type couplings) to construct complex conjugated structures . Its primary research applications are in the development of organic electronic materials, including organic light-emitting diodes (OLEDs) and as a precursor for synthesizing ligands for coordination compounds and catalysts . The mechanism of action for this compound relies on the differential reactivity of the bromine and iodine atoms, allowing for sequential and selective functionalization. The iodine atom is typically more reactive in oxidative addition with palladium catalysts, enabling selective cross-coupling at that site while leaving the bromo substituent for subsequent reactions. This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers are advised to consult the safety data sheet and handle this material with appropriate precautions in a laboratory setting. For specific properties or application data, please contact our technical support team.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H12BrI B8252669 1-bromo-4-[4-(4-iodophenyl)phenyl]benzene

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4-[4-(4-iodophenyl)phenyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrI/c19-17-9-5-15(6-10-17)13-1-3-14(4-2-13)16-7-11-18(20)12-8-16/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGJGBINGPKBEGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)Br)C3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrI
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Polyaromatic Halogenated Compounds

Polyaromatic halogenated compounds (PHCs) are a broad class of molecules characterized by two or more aromatic rings and at least one halogen substituent. This group encompasses a vast range of structures, from environmental pollutants like polychlorinated biphenyls (PCBs) to highly specialized intermediates used in the synthesis of pharmaceuticals and organic electronics. pageplace.detandfonline.com PHCs are of fundamental importance in contemporary research due to the unique electronic and steric properties imparted by halogen atoms, which can influence molecular packing, solubility, and reactivity.

1-bromo-4-[4-(4-iodophenyl)phenyl]benzene is a distinct member of the PHC family, specifically a halogenated terphenyl. Its key features include:

A Polyaromatic Core: The terphenyl structure provides a rigid, conjugated, and linear molecular shape, a desirable attribute for creating liquid crystals and charge-transporting materials in organic electronics.

Differential Halogenation: The presence of both a bromine and an iodine atom is crucial. In modern synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck couplings), the carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond. wikipedia.org This reactivity difference allows for selective, stepwise functionalization. A reaction can be performed at the iodinated site while leaving the brominated site intact for a subsequent, different transformation. This orthogonality makes the compound an ideal platform for constructing complex, non-symmetrical molecules that would be difficult to synthesize otherwise.

This capacity for controlled, sequential synthesis places this compound in the category of advanced synthetic building blocks, intended for the precise construction of larger, well-defined molecular architectures.

Research Gaps and Motivations for Advanced Study

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of imaginary "disconnections" of chemical bonds. For this compound, the key strategic disconnections involve the two aryl-aryl C-C single bonds that form the terphenyl backbone.

There are two primary disconnection points (C-C bonds) in the target molecule. Let's label the rings as A (brominated), B (central), and C (iodinated).

Disconnection 'a' : Breaking the bond between ring B and ring C.

Disconnection 'b' : Breaking the bond between ring A and ring B.

Strategic Considerations:

A crucial aspect of synthesizing this molecule is leveraging the differential reactivity of the aryl-bromide and aryl-iodide functionalities. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows the order: Ar-I > Ar-Br > Ar-Cl. This difference allows for selective reactions, where a C-I bond can be coupled while a C-Br bond on the same or another molecule remains intact.

Therefore, the most logical retrosynthetic pathway involves disconnecting the bond formed from the more reactive C-I precursor in the final step.

Pathway 1 (Disconnecting 'a') : This disconnection leads to a 4-(4-bromophenyl)phenyl precursor and an iodinated precursor. This is a viable route, often employed in a convergent synthesis.

Pathway 2 (Disconnecting 'b') : This disconnection leads to a 4-(4-iodophenyl)phenyl precursor and a brominated precursor.

Sequential Pathway : A more practical approach involves sequential couplings starting from a dihalogenated central ring or by coupling two different dihalobenzenes. The most efficient strategy would be to first synthesize a biphenyl (B1667301) intermediate and then perform a second coupling. For instance, disconnecting bond 'a' leads to precursors like 4-bromo-4'-iodobiphenyl and a phenyl metallic or boronic acid reagent. A more step-wise retrosynthesis would be:

Target : this compound

Disconnection 'a' : Leads to (4-bromophenyl)boronic acid and 1-bromo-4-iodobenzene. This is a highly strategic choice because the subsequent Suzuki coupling can be performed selectively at the iodine position of 1-bromo-4-iodobenzene.

This retrosynthetic plan forms the basis for the synthetic strategies discussed below.

Convergent and Divergent Synthetic Approaches

Both convergent and divergent strategies can be conceptualized for the synthesis of this compound, though one is often more efficient than the other. researchgate.net

Synthesis of a 4-bromophenyl intermediate (e.g., 4-bromophenylboronic acid).

Synthesis of a 4-iodophenyl intermediate (e.g., 4-iodophenylboronic acid).

Coupling one of these with a dihalobenzene, such as 1,4-dibromobenzene (B42075) or 1-bromo-4-iodobenzene, in a sequential manner. A highly convergent route would be the coupling of pre-formed 4-bromo-biphenyl-4'-boronic acid with an iodinating agent or an iodo-aryl coupling partner.

Divergent Synthesis : A divergent synthesis begins with a central core molecule that is successively modified to create a range of different products. wikipedia.org While powerful for creating libraries of compounds, it can be less efficient for producing a single target molecule due to a longer linear sequence. A divergent approach for the target molecule might start with a central benzene (B151609) ring, which is then sequentially halogenated and coupled. For example:

Start with 1,4-dibromobenzene.

Perform a mono-coupling reaction with a (4-iodophenyl) organometallic reagent. This step can be challenging to control and may result in a mixture of the desired product, starting material, and a double-coupled byproduct.

The resulting 1-bromo-4-(4-iodophenyl)benzene would then be coupled with another aryl group, which is not what is required for the target molecule. A more plausible divergent route would be to build the terphenyl backbone first and then selectively introduce the halogen atoms, which is often difficult to achieve with high regioselectivity.

For the synthesis of a specific, unsymmetrical molecule like this compound, a convergent or a sequential one-pot approach is generally superior. nih.govfigshare.com

Optimization of Cross-Coupling Reactions for Aryl-Aryl Bond Formation

The formation of aryl-aryl bonds is most effectively achieved through palladium-catalyzed cross-coupling reactions. The choice of reaction depends on the availability of starting materials, functional group tolerance, and reaction conditions.

The Suzuki-Miyaura coupling is one of the most versatile methods for C-C bond formation, utilizing an organoboron reagent (like a boronic acid or ester) and an organohalide. nih.govresearchgate.netmdpi.com Its advantages include mild reaction conditions and the low toxicity of boron-containing reagents. nih.gov

A highly effective strategy for synthesizing the target molecule is a selective, sequential Suzuki coupling. The higher reactivity of the C-I bond compared to the C-Br bond is exploited.

Proposed Synthesis : A reaction between (4-bromophenyl)boronic acid and 1-bromo-4-iodobenzene . The palladium catalyst will selectively activate the C-I bond of 1-bromo-4-iodobenzene for oxidative addition, leaving the two C-Br bonds intact. researchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

ParameterTypical Conditions
CatalystPd(PPh₃)₄, Pd(OAc)₂, or pre-catalysts like CataXCium A Pd G3
LigandTriphenylphosphine (PPh₃), SPhos, XPhos (often part of the pre-catalyst)
BaseK₂CO₃, Cs₂CO₃, K₃PO₄
SolventToluene, Dioxane, DMF, often with water in a biphasic system
TemperatureRoom temperature to 100 °C

This one-pot, two-step sequential approach has been successfully used for the synthesis of unsymmetrical terphenyls. nih.govfigshare.com

The Stille reaction couples an organohalide with an organotin (stannane) compound, catalyzed by palladium. orgsyn.orgyoutube.com It is known for its tolerance of a wide variety of functional groups. orgsyn.org However, a significant drawback is the high toxicity of organotin reagents. youtube.com

Proposed Synthesis : Similar to the Suzuki strategy, a selective coupling can be performed. The reaction would be between (4-bromophenyl)trimethylstannane and 1-bromo-4-iodobenzene . The palladium catalyst would again selectively cleave the more reactive C-I bond.

Table 2: Representative Conditions for Stille Coupling

ParameterTypical Conditions
CatalystPd(PPh₃)₄, PdCl₂(PPh₃)₂
LigandTriphenylphosphine (PPh₃), Tri(o-tolyl)phosphine (P(o-tol)₃)
AdditivesCu(I) salts (e.g., CuI) can accelerate the reaction
SolventToluene, Dioxane, THF, DMF
Temperature50 °C to 110 °C

This method is effective for creating complex biaryl and terphenyl systems and has been used in the synthesis of natural products. orgsyn.orgnih.gov

The Negishi coupling involves the reaction of an organohalide with an organozinc compound, catalyzed by palladium or nickel. wikipedia.org Organozinc reagents are more reactive than their boron and tin counterparts, which can lead to faster reactions under milder conditions. wikipedia.org However, they are also sensitive to air and moisture, requiring anhydrous reaction conditions. wikipedia.orgyoutube.com

Proposed Synthesis : An organozinc reagent, such as (4-bromophenyl)zinc chloride , would be prepared from 1,4-dibromobenzene via lithium-halogen exchange followed by transmetalation with zinc chloride. This reagent would then be coupled with 1-bromo-4-iodobenzene . The palladium catalyst would facilitate the cross-coupling at the iodo-substituted position.

Table 3: Representative Conditions for Negishi Coupling

ParameterTypical Conditions
CatalystPd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃
LigandTriphenylphosphine (PPh₃), dppf, bulky phosphines (e.g., SPhos)
SolventTHF, Dioxane, DMF (anhydrous)
TemperatureRoom temperature to 80 °C

The Negishi coupling is a powerful tool for constructing C-C bonds and was the first reaction to allow for the high-yield synthesis of unsymmetrical biaryls. organic-chemistry.org

The traditional Ullmann reaction is a copper-mediated homocoupling of aryl halides to form symmetrical biaryls, typically requiring high temperatures and stoichiometric amounts of copper. numberanalytics.comwikipedia.org Synthesizing an unsymmetrical biaryl via a cross-Ullmann reaction is challenging and often inefficient, requiring a large excess of one coupling partner to suppress the formation of homocoupled byproducts. wikipedia.orgresearchgate.net Therefore, the Ullmann reaction is not an ideal choice for the direct synthesis of this compound. rsc.org

The Chan-Lam coupling is a copper-catalyzed reaction that primarily forms carbon-heteroatom bonds (C-N, C-O, C-S) and is not typically used for C-C bond formation between two aryl groups. organic-chemistry.orgresearchgate.netalfa-chemistry.comrsc.org

Due to these limitations, palladium-catalyzed methods like Suzuki, Stille, and Negishi couplings are far more suitable and efficient for the synthesis of the target molecule.

Regioselective Halogenation and Halogen Exchange Procedures

Achieving the specific substitution pattern of this compound is a non-trivial task that hinges on the precise control of halogen introduction. Direct halogenation of the parent p-terphenyl (B122091) is generally unsuitable as it would lead to a mixture of constitutional isomers and polyhalogenated products. Therefore, a more refined approach involving the regioselective functionalization of pre-assembled biphenyl cores or the strategic use of halogen exchange reactions is necessary.

A plausible synthetic route would involve a stepwise construction using cross-coupling reactions, where the halogens are already in place on the precursor molecules. For instance, a Suzuki-Miyaura coupling reaction between 4-bromophenylboronic acid and 1-bromo-4-iodobenzene could be employed. In this scenario, the C-I bond is significantly more reactive than the C-Br bond under typical palladium-catalyzed conditions, allowing for selective coupling at the iodinated position to form 4-bromo-4'-bromobiphenyl, which would then require further modification. A more direct route would involve the coupling of a 4-(4-iodophenyl)phenyl boronic acid with a dibromobenzene, though controlling the selectivity of this latter step presents its own challenges.

Regioselective Halogenation:

While direct halogenation of the final terphenyl is problematic, regioselective halogenation of a biphenyl intermediate is a viable strategy. For example, 4-iodobiphenyl could be subjected to electrophilic bromination. The directing effect of the iodo-substituted ring would influence the position of the incoming bromine atom on the second ring. However, achieving exclusive para-substitution can be difficult. Various brominating agents and conditions can be screened to optimize regioselectivity.

An alternative involves the use of directing groups to control the position of halogenation, followed by the removal of the directing group. More advanced methods utilize catalytic hypervalent iodine(III) reagents, which can promote efficient and regioselective monobromination of electron-rich aromatic compounds under mild conditions. organic-chemistry.org For instance, iodobenzene can act as a recyclable catalyst with an oxidant like m-chloroperbenzoic acid (m-CPBA) and a bromine source such as lithium bromide. organic-chemistry.org

Table 1: Comparison of Reagents for Regioselective Halogenation of Biphenyl Derivatives

Reagent System Halogen Source Conditions Key Features
I₂ / H₂O₂ Iodine Acetic Acid, Heat High yield, low cost, green oxidant (water is the byproduct).
I₂ / Periodic Acid Iodine Acetic Acid/H₂O/H₂SO₄ Established method for iodination of bromobiphenyls.
N-Bromosuccinimide (NBS) Bromine Various solvents, initiator Common for allylic and benzylic bromination, can be used for aromatic bromination with appropriate catalyst.
ICl Iodine Inert solvent Highly reactive iodinating agent.
Catalytic Iodobenzene / m-CPBA Lithium Bromide THF, Room Temperature Mild conditions, high para-selectivity for electron-rich systems, recyclable catalyst. organic-chemistry.org
AgSbF₆ / I₂ Iodine Dichloromethane High reactivity and regioselectivity for iodinating chlorinated aromatics, potentially applicable to other haloarenes. nih.gov

Halogen Exchange Procedures:

Halogen exchange, often referred to as an "aromatic Finkelstein reaction," provides a powerful method for synthesizing aryl iodides from more readily available aryl bromides. mdma.ch This transformation is typically catalyzed by copper(I) salts in the presence of a diamine ligand and an iodide salt (e.g., NaI or KI). mdma.ch

In a hypothetical synthesis of the target compound, one could envision preparing a di-bromo precursor, such as 1,4-dibromo-p-terphenyl. Subsequently, a selective monohalogen exchange could be attempted to convert one of the C-Br bonds to a C-I bond. The success of such a selective reaction would depend heavily on fine-tuning reaction conditions, including temperature, solvent, ligand, and stoichiometry of the iodide source, to favor monosubstitution over disubstitution. mdma.ch The choice of solvent is crucial, as it affects the solubility of the halide salt and can influence reaction rates. mdma.ch While challenging, this approach offers an alternative pathway to access the desired mixed-halogenated product.

The reverse reaction, converting an iodide to a bromide, is also possible but generally less common due to the higher reactivity of aryl iodides in subsequent cross-coupling steps. frontiersin.org

Green Chemistry Principles in the Synthesis of Aryl Halides

The principles of green chemistry are increasingly being integrated into the synthesis of complex organic molecules, including aryl halides and polyaromatic compounds, to minimize environmental impact and enhance safety and efficiency.

Use of Greener Solvents: Traditional cross-coupling reactions for building the terphenyl backbone, like the Suzuki and Sonogashira reactions, often employ toxic, high-boiling point aprotic solvents such as N,N-dimethylformamide (DMF) or toluene. acs.org Recent advancements focus on replacing these with more sustainable alternatives. Water, or mixtures of water and ethanol, have emerged as excellent green solvents for palladium-catalyzed coupling reactions. nanochemres.orgrsc.org The use of surfactants or phase-transfer catalysts like tetrabutylammonium bromide (TBAB) can facilitate reactions involving water-insoluble substrates. rsc.org Other promising green solvents include bio-based options like N-hydroxyethylpyrrolidone (HEP), which has been shown to be a valid alternative to DMF in copper-free Sonogashira reactions. acs.orgacs.org

Catalyst Efficiency and Recovery: From a sustainability perspective, reducing the amount of precious metal catalysts like palladium is a key goal. This can be achieved by developing highly active catalytic systems that function at very low loadings (parts per million). Furthermore, transitioning from homogeneous to heterogeneous catalysts allows for easier recovery and reuse, reducing metal waste. nanochemres.org An innovative approach involves immobilizing palladium nanoparticles on biodegradable supports, such as DNA-modified multi-walled carbon nanotubes (MWCNTs). nanochemres.orgnanochemres.org Such catalysts have demonstrated high activity and selectivity in Suzuki and Sonogashira couplings in aqueous ethanol and can be recycled multiple times without significant loss of performance. nanochemres.orgnanochemres.org

Atom Economy and Waste Reduction: Green chemistry emphasizes maximizing atom economy—the incorporation of all materials from the starting materials into the final product. Cross-coupling reactions are inherently more atom-economical than classical methods that may involve stoichiometric organometallic reagents. Further improvements include the development of copper-free Sonogashira reactions, which eliminate the need for a copper co-catalyst, thereby reducing toxic metal waste. acs.org The adoption of microwave-assisted synthesis can also contribute to green chemistry by significantly reducing reaction times and energy consumption, leading to higher product yields and fewer byproducts. nih.gov Evaluating metrics such as Process Mass Intensity (PMI) and Reaction Mass Efficiency (RME) helps quantify the "greenness" of a synthetic route, guiding chemists toward more sustainable processes. acs.org

Table 2: Application of Green Chemistry Principles to Aryl Halide Synthesis

Green Chemistry Principle Traditional Approach Greener Alternative Benefit
Safer Solvents DMF, NMP, Toluene Water/Ethanol, HEP, γ-Valerolactone acs.orgacs.org Reduced toxicity, improved safety, potential for biodegradability.
Catalysis Homogeneous Pd complexes (high loading) Heterogeneous catalysts (e.g., Pd/DNA@MWCNTs), low catalyst loading. nanochemres.org Catalyst recovery and reuse, reduced precious metal consumption.
Waste Prevention Stoichiometric reagents, use of toxic co-catalysts (e.g., Copper in Sonogashira). Catalytic cycles, copper-free protocols. acs.org Higher atom economy, reduced toxic waste streams.
Energy Efficiency Conventional heating (long reaction times). Microwave-assisted synthesis. nih.gov Drastically reduced reaction times, lower energy consumption.
Renewable Feedstocks Petroleum-based solvents and reagents. Bio-derived solvents (e.g., HEP, Cyrene). acs.orgacs.org Reduced reliance on fossil fuels, improved sustainability.

By integrating these advanced regioselective methods and green chemistry principles, the synthesis of this compound and other complex aryl halides can be achieved with greater precision, efficiency, and environmental responsibility.

Elucidation of this compound Remains a Scientific Pursuit

Despite a thorough search of scientific databases and literature, detailed experimental spectroscopic and structural data for the chemical compound this compound are not publicly available. Consequently, a comprehensive analysis based on direct research findings for this specific molecule cannot be provided at this time.

The sophisticated techniques outlined for the structural and spectroscopic characterization of chemical compounds, including high-resolution nuclear magnetic resonance (NMR) spectroscopy, advanced mass spectrometry, single-crystal and powder X-ray diffraction, vibrational (FT-IR, Raman) spectroscopy, and electronic (UV-Vis, fluorescence) spectroscopy, are essential tools in modern chemistry. These methods provide a deep understanding of a molecule's connectivity, three-dimensional structure, molecular weight, and electronic properties.

However, the application of these techniques and the subsequent publication of the results are contingent on the synthesis and investigation of the compound by research groups. In the case of this compound, it appears that such detailed studies have not yet been published or made accessible in the public domain.

While theoretical predictions of spectra and structural parameters are possible through computational chemistry, the request for an article based on detailed research findings necessitates experimentally derived data. Without access to such primary data, any attempt to construct the specified article would be speculative and would not meet the required standards of scientific accuracy based on empirical evidence.

Further research and synthesis of this compound are required for its full spectroscopic and structural elucidation.

Computational and Theoretical Investigations of 1 Bromo 4 4 4 Iodophenyl Phenyl Benzene

Density Functional Theory (DFT) for Electronic Structure, Frontier Molecular Orbitals, and Electrostatic Potential

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic properties of molecules. espublisher.commdpi.com For 1-bromo-4-[4-(4-iodophenyl)phenyl]benzene, DFT calculations, often using functionals like B3LYP, can elucidate its fundamental electronic characteristics. espublisher.com

Electronic Structure and Frontier Molecular Orbitals (FMOs): The electronic behavior of a molecule is largely dictated by its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. espublisher.com

In this compound, the HOMO is expected to be distributed primarily across the π-conjugated biphenyl (B1667301) system, which acts as the main electron-donating region. The LUMO, conversely, would also be located over the aromatic rings, representing the electron-accepting area. The presence of halogen atoms influences the energy levels of these orbitals. DFT calculations can precisely map the spatial distribution of these orbitals and quantify the energy gap. A smaller gap generally implies higher reactivity.

Illustrative FMO Data from DFT Calculations:

Property Calculated Value (Illustrative) Significance
HOMO Energy -6.2 eV Energy of the outermost electron orbital; relates to ionization potential.
LUMO Energy -1.8 eV Energy of the lowest available electron orbital; relates to electron affinity.

Electrostatic Potential (ESP): The ESP map is a valuable visualization tool derived from DFT calculations that illustrates the charge distribution within a molecule. It maps regions of positive and negative electrostatic potential, which are crucial for predicting non-covalent interactions and sites of nucleophilic or electrophilic attack.

For this compound, the ESP map would show negative potential (red/yellow) around the electron-rich π-systems of the benzene (B151609) rings. Crucially, it would also reveal regions of positive potential (blue), known as sigma-holes (σ-holes), on the outer side of the bromine and iodine atoms along the C-Br and C-I bond axes. The σ-hole on the iodine atom is expected to be more positive and pronounced than that on the bromine atom due to iodine's higher polarizability and lower electronegativity. radiochem.org These positive σ-holes are key to the molecule's ability to form halogen bonds.

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com For a molecule like this compound, which has conformational flexibility, MD simulations are essential for understanding its structural dynamics.

The primary source of flexibility in this molecule is the rotation around the single bond connecting the two phenyl rings. This rotation dictates the dihedral angle (twist angle) between the planes of the two rings. While a fully planar conformation would maximize π-conjugation, it is sterically hindered by the hydrogen atoms at the ortho positions.

MD simulations can map the potential energy surface as a function of this dihedral angle, revealing the most stable conformations and the energy barriers to rotation. These simulations typically show that the minimum energy conformation is non-planar, with a significant twist angle. The results can provide insights into how the molecule's shape fluctuates under different conditions (e.g., in solution or within a crystal lattice), which in turn affects its packing and electronic properties.

Illustrative Conformational Data from MD Simulations:

Parameter Predicted Value (Illustrative) Implication
Minimum Energy Dihedral Angle ~40-45° The most probable conformation is twisted, balancing electronic conjugation and steric repulsion.

Quantum Chemical Calculations of Intermolecular Interactions (e.g., Halogen Bonding, π-π Stacking)

Quantum chemical calculations are vital for quantifying the non-covalent interactions that govern the self-assembly of molecules in the solid state and in solution. For this compound, halogen bonding and π-π stacking are the most significant intermolecular forces.

Halogen Bonding: Halogen bonding is a highly directional interaction between the electropositive σ-hole on a halogen atom (the donor) and a Lewis base (the acceptor). radiochem.org In this compound, both the bromine and iodine atoms can act as halogen bond donors. The iodine atom, possessing a larger and more positive σ-hole, is a stronger halogen bond donor than bromine. radiochem.orgnih.gov These interactions play a critical role in crystal engineering, allowing for the design of specific supramolecular architectures. rsc.org Calculations can determine the geometry and energy of these bonds, confirming their strength and directionality.

Illustrative Intermolecular Interaction Energies:

Interaction Type Donor/Acceptor Atoms Calculated Interaction Energy (Illustrative)
Halogen Bond C-I ··· N (e.g., with pyridine) -15 to -25 kJ/mol
Halogen Bond C-Br ··· N (e.g., with pyridine) -10 to -18 kJ/mol

Computational Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties, providing a powerful complement to experimental characterization. For this compound, key predictable spectra include NMR, IR, and UV-Vis.

NMR Spectroscopy: Quantum chemical software can calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) with high accuracy by modeling the magnetic shielding around each nucleus. These predicted spectra are invaluable for assigning experimental signals and confirming the molecular structure.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. nist.gov The predicted frequencies and their intensities correspond to specific bond stretches and bends (e.g., C-H, C=C aromatic, C-Br, C-I), aiding in the interpretation of experimental IR data.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra. espublisher.com For this molecule, TD-DFT can calculate the energies of π → π* transitions within the conjugated biphenyl system, predicting the wavelength of maximum absorption (λ_max) in the UV-Vis spectrum.

Theoretical Studies of Reaction Mechanisms involving Aryl Halides

Aryl halides are important substrates in organic synthesis, particularly in cross-coupling reactions. fiveable.me Theoretical studies can provide detailed mechanistic insights into these reactions. The reactivity of aryl halides is generally lower than alkyl halides in nucleophilic substitution due to the strength of the carbon-halogen bond. libretexts.orgbyjus.com

For this compound, the two different halogen atoms offer sites for selective reactivity. The C-I bond is weaker and more reactive than the C-Br bond, especially in metal-catalyzed reactions like Suzuki or Sonogashira couplings. wikipedia.org

Theoretical studies can model the entire reaction pathway for such a coupling reaction. This involves:

Calculating the energetics of the oxidative addition step, where a metal catalyst (e.g., palladium) inserts into the C-I or C-Br bond.

Modeling the transition states for each elementary step (oxidative addition, transmetalation, reductive elimination).

Comparing the activation barriers for reaction at the C-I versus the C-Br site to rationalize the observed selectivity.

These computational models can explain why reactions can be performed selectively at the iodine-substituted position while leaving the bromine intact, a crucial aspect for the sequential functionalization of the molecule. wikipedia.org

Reactivity and Functionalization Pathways of 1 Bromo 4 4 4 Iodophenyl Phenyl Benzene

Selective Transformation via Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For substrates like 1-bromo-4-[4-(4-iodophenyl)phenyl]benzene, the general order of reactivity for aryl halides is I > Br > Cl. researchgate.netnrochemistry.comlibretexts.org This predictable selectivity enables the stepwise modification of the molecule, first at the iodo-substituted phenyl ring, followed by a subsequent reaction at the bromo-substituted ring under potentially more forcing conditions.

The Suzuki-Miyaura coupling, which forms a new carbon-carbon bond between an organohalide and an organoboron compound, is a cornerstone of modern organic synthesis. Due to the higher reactivity of the C-I bond, a Suzuki-Miyaura reaction on this compound can be performed with high selectivity at the iodo-position. By carefully selecting the catalyst, ligands, base, and reaction temperature, the C-I bond can be coupled while leaving the C-Br bond intact for subsequent transformations.

For instance, reacting the substrate with an arylboronic acid in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as Na₂CO₃ would be expected to yield the mono-arylated product. A second, different boronic acid could then be coupled at the bromine site, often by employing a more active catalyst system or higher temperatures, allowing for the controlled synthesis of unsymmetrical bi- and terphenyl derivatives.

Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling Based on model reactions with analogous dihaloarenes.

StepHalide SiteCoupling PartnerCatalyst SystemBaseSolventExpected Outcome
1C-IArylboronic AcidPd(PPh₃)₄K₂CO₃Toluene/H₂OSelective coupling at the iodo-position
2C-BrArylboronic AcidPd₂(dba)₃ / SPhosK₃PO₄DioxaneCoupling at the remaining bromo-position

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by palladium and a copper(I) co-catalyst. libretexts.org This reaction exhibits excellent chemoselectivity for aryl iodides over aryl bromides. nrochemistry.comwikipedia.org When this compound is subjected to Sonogashira conditions, the coupling will occur exclusively at the C-I bond, even at room temperature. wikipedia.org This allows for the efficient synthesis of an internal alkyne while preserving the bromo-substituent for further functionalization, such as a subsequent Suzuki or Heck reaction.

Table 2: Typical Conditions for Selective Sonogashira Coupling Based on established protocols for 1-bromo-4-iodobenzene. wikipedia.org

Halide SiteCoupling PartnerCatalyst SystemBaseSolventTemperatureExpected Product
C-ITerminal AlkynePd(PPh₃)₂Cl₂ / CuIEt₃N or DiisopropylamineTHF or DMFRoom Temp.Mono-alkynylated product

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed method to form a substituted alkene by reacting an unsaturated halide with an alkene and a base. wikipedia.org The reactivity of the aryl halide in the initial oxidative addition step follows the established trend of I > Br >> Cl. buecher.de Consequently, reacting this compound with an alkene like styrene or an acrylate ester under Heck conditions would result in selective olefination at the iodo-substituted ring. This provides a reliable route to stilbene and cinnamate derivatives, with the bromo-group remaining available for downstream chemical modifications.

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling an aryl halide with a primary or secondary amine in the presence of a palladium catalyst and a strong base. wikipedia.org This reaction also demonstrates marked selectivity for the C-I bond over the C-Br bond. Studies using 1-bromo-4-iodobenzene as a model substrate have shown that amination can be directed specifically to the iodo-position, yielding the 4-bromo-aniline derivative in good yield. nih.govacs.org Applying these conditions to this compound would allow for the synthesis of complex diarylamines, which are prevalent structures in materials science and medicinal chemistry.

Table 3: Conditions for Selective Buchwald-Hartwig Amination Based on a model reaction of 1-bromo-4-iodobenzene with p-toluidine. acs.org

Halide SiteAmine PartnerCatalyst SystemBaseSolventExpected Product
C-IPrimary/Secondary AmineNi(acac)₂ / Phenylboronic Ester (activator)K₃PO₄TolueneSelective C-N bond formation at the iodo-position

Halogen-Metal Exchange Reactions and Subsequent Electrophilic Quenching

Halogen-metal exchange is a powerful method for the preparation of organometallic reagents, which can then react with a variety of electrophiles. The rate of exchange typically follows the trend I > Br > Cl. wikipedia.org Treating this compound with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures (e.g., -78 °C) is expected to result in a highly selective exchange at the C-I bond. wikipedia.org This generates an aryllithium intermediate that can be "quenched" by adding an electrophile. This two-step sequence allows for the introduction of a wide range of functional groups, as shown in the table below.

Table 4: Potential Functionalization via Halogen-Metal Exchange and Electrophilic Quench

Step 1 ReagentStep 2 ElectrophileFunctional Group Introduced
n-BuLiCO₂Carboxylic Acid (-COOH)
n-BuLiDMF (N,N-Dimethylformamide)Aldehyde (-CHO)
n-BuLiI₂Iodine (-I) (regenerating starting material)
n-BuLi(CH₃)₃SiClTrimethylsilyl (-Si(CH₃)₃)

Similarly, Grignard reagents can be formed selectively at the more reactive halogen site using reagents like isopropylmagnesium chloride. organic-chemistry.org

Nucleophilic Aromatic Substitution (SNAr) Considerations

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a strong nucleophile. However, this reaction generally requires the presence of strong electron-withdrawing groups (such as -NO₂ or -CN) positioned ortho or para to the leaving group. lumenlearning.comwikipedia.orglibretexts.org These activating groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. libretexts.org

The compound this compound lacks any such activating groups. The phenyl and halogen substituents are not sufficiently electron-withdrawing to facilitate the SNAr mechanism under standard conditions. Therefore, attempts to react this molecule with common nucleophiles like alkoxides or amines in the absence of a metal catalyst are not expected to be successful. The substrate is considered "non-activated" towards SNAr, making this pathway synthetically unviable. wikipedia.orgrsc.org

Directed ortho-Metalation and Functionalization Strategies

Directed ortho-metalation (DoM) is a powerful method for the regioselective functionalization of aromatic C-H bonds. wikipedia.orgorganic-chemistry.org The strategy relies on a directing metalation group (DMG), typically a heteroatom-containing functionality, which coordinates to an organolithium reagent (like n-butyllithium) and directs deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.org

In the context of this compound, the bromine atom on one of the terminal phenyl rings can potentially serve as a modest directing group. nih.gov In theory, treatment with a strong lithium amide base, such as lithium diisopropylamide (LDA), could facilitate the removal of a proton ortho to the C-Br bond. This would generate a lithiated intermediate that can be trapped by various electrophiles to introduce a new functional group at a specific position.

However, the application of DoM to this substrate is fraught with significant challenges due to competing reaction pathways. The primary complicating factor is the propensity for metal-halogen exchange, a rapid reaction between an organolithium reagent and an aryl halide. uwindsor.cawikipedia.org This exchange is particularly fast for aryl iodides and bromides. uwindsor.ca

When this compound is treated with a typical alkyllithium base, two metal-halogen exchange reactions are possible:

Iodine-Lithium Exchange: The C-I bond is the most labile site for this exchange, leading to the formation of 4'-bromo-[1,1':4',1''-terphenyl]-4-yllithium.

Bromine-Lithium Exchange: A second, slower exchange can occur at the C-Br bond.

These exchange reactions are generally much faster than the deprotonation of an aromatic C-H bond required for DoM. uwindsor.caias.ac.in Consequently, instead of selective ortho-lithiation, a mixture of lithiated species resulting from halogen exchange would likely be formed, compromising the regioselectivity of the desired functionalization. Due to these competing pathways, directed ortho-metalation is a less common and more synthetically challenging approach for the functionalization of this particular molecule compared to transition metal-catalyzed cross-coupling methods.

Synthesis of Advanced Precursors from this compound

The most effective and widely used strategy for functionalizing this compound involves sequential, palladium-catalyzed cross-coupling reactions. researchgate.net This approach leverages the significant difference in reactivity between the carbon-iodine (C-I) bond and the carbon-bromine (C-Br) bond. In palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig couplings, the reactivity of the aryl halide partner follows the general trend: C-I > C-Br > C-Cl. nih.gov

This reactivity differential allows for the chemoselective functionalization of the C-I bond under relatively mild reaction conditions, while the C-Br bond remains intact. researchgate.net The resulting mono-functionalized product is a valuable "advanced precursor" that can undergo a second, distinct cross-coupling reaction at the less reactive C-Br site, often by employing more forcing conditions, different ligands, or an alternative catalyst system. researchgate.netnih.gov

This stepwise approach enables the synthesis of a vast array of complex, unsymmetrical terphenyl derivatives, which are precursors for functional materials, molecular wires, and biologically active compounds. nih.govnih.gov For instance, a Suzuki-Miyaura coupling can be performed at the C-I position, followed by a Sonogashira coupling at the C-Br position, leading to a highly functionalized, non-symmetrical final product.

The table below illustrates this sequential functionalization strategy.

Stage Structure Description Typical Reaction Key Features
Starting Material This compoundDihalogenated p-terphenyl (B122091) with two distinct reactive sites.N/AContains both a highly reactive C-I bond and a less reactive C-Br bond.
Advanced Precursor Example: 4'-bromo-4-(phenylethynyl)-[1,1':4',1''-terphenyl]A mono-functionalized terphenyl, created by selectively reacting the C-I bond.Sonogashira CouplingThe C-Br bond remains available for subsequent functionalization.
Final Product Example: 4''-(phenylethynyl)-[1,1':4',1''-terphenyl]-4-carbonitrileA disubstituted, unsymmetrical terphenyl derivative.Cyanation (e.g., using Zn(CN)₂)Both halogen sites have been functionalized with different groups.

This powerful synthetic strategy provides precise control over the final molecular architecture, making this compound a versatile building block in organic and materials chemistry. researchgate.netnih.gov

Advanced Applications of 1 Bromo 4 4 4 Iodophenyl Phenyl Benzene As a Molecular Building Block

Precursor in Organic Electronic Materials Synthesis

The utility of 1-bromo-4-[4-(4-iodophenyl)phenyl]benzene in the synthesis of organic electronic materials stems from the differential reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. In palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions, the C-I bond is significantly more reactive and can be selectively functionalized under milder conditions than the more robust C-Br bond. researchgate.netwikipedia.org This chemoselectivity allows for a stepwise and controlled approach to constructing complex molecular and macromolecular architectures.

In the synthesis of conjugated polymers and oligomers, this compound acts as a heterobifunctional monomer. The differential reactivity of its halogenated sites is exploited to achieve well-defined polymer structures that are not easily accessible through other methods. A typical synthetic strategy involves a two-step process:

Step 1: C-I Bond Activation: The more labile C-I bond is first targeted in a cross-coupling reaction. For instance, a Suzuki coupling with an aromatic diboronic acid or ester can be performed under conditions that leave the C-Br bond unreacted. This step forms a polymer or oligomer chain with pendant bromophenyl groups at each repeating unit.

Step 2: C-Br Bond Activation: The bromo groups on the resulting polymer can then be used as handles for a second, different cross-coupling reaction. This subsequent functionalization can introduce different side chains or be used to create more complex architectures, such as block copolymers or cross-linked networks.

This stepwise approach provides precise control over the final polymer structure, which is crucial for tuning the material's electronic properties, solubility, and morphology for applications in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). ontosight.aisigmaaldrich.com

Parameter C-I Bond C-Br Bond
Relative Reactivity in Cross-Coupling HighModerate
Typical Reaction Conditions Milder (e.g., lower temperature, less reactive catalyst)Harsher (e.g., higher temperature, more robust catalyst)
Synthetic Role Site for initial, selective polymerization/functionalizationSite for subsequent modification or cross-linking

This interactive table summarizes the differential reactivity of the C-I and C-Br bonds, which is fundamental to the use of this compound in stepwise synthesis.

The same principle of chemoselective reactivity is invaluable in the synthesis of discrete, small-molecule organic semiconductors. unist.ac.kr These materials are often used in the active layers of vacuum-deposited OLEDs and require a very high degree of purity and structural precision. The use of this compound allows for the programmed, asymmetric synthesis of complex molecules.

For example, a Sonogashira coupling can be performed at the iodo- position to introduce an acetylene-linked functional group, followed by a Suzuki coupling at the bromo- position to add a different aromatic moiety. wikipedia.orgsigmaaldrich.com This enables the creation of sophisticated molecular designs, such as donor-π-acceptor (D-π-A) systems, where the electronic nature of each end of the molecule can be independently tailored to optimize charge injection, transport, and emission properties.

Supramolecular Chemistry and Self-Assembly Processes

Beyond covalent synthesis, the halogen atoms on this compound are key players in directing the non-covalent self-assembly of molecules in the solid state. These intermolecular interactions are central to controlling the packing of molecules in thin films and crystals, which directly impacts the performance of organic electronic devices.

A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a nucleophilic site (a halogen bond acceptor). acs.org This interaction is highly directional and arises from an anisotropic distribution of electron density on the halogen atom, creating a region of positive electrostatic potential known as a σ-hole. tuni.fi

Both iodine and bromine can participate in halogen bonding, but iodine is a significantly stronger halogen bond donor. tuni.fi This difference allows for hierarchical self-assembly, where the stronger I···X interactions (where X is a Lewis base like N, O, or another halogen) form the primary structural motifs, which are then organized by weaker Br···X or other interactions. rsc.orgnih.gov In the crystal lattice of materials derived from this building block, these directional halogen bonds can guide the molecules into specific arrangements, such as one-dimensional chains or two-dimensional sheets. rsc.org

Halogen Atom Polarizability σ-hole Magnitude Typical Halogen Bond Strength
Iodine (I) HighLarge / Strongly PositiveStrong
Bromine (Br) MediumModerately PositiveModerate

This interactive table compares the properties of iodine and bromine as halogen bond donors, illustrating why iodine typically forms stronger and more influential interactions in supramolecular assemblies.

The extended, planar structure of the p-terphenyl (B122091) core of this compound makes it highly susceptible to π-π stacking interactions. nih.govrsc.org These are non-covalent interactions that occur between aromatic rings and are crucial for the stabilization of crystal structures. researchgate.netnih.gov While often depicted as a face-to-face sandwich, the most energetically favorable arrangements are typically parallel-displaced or T-shaped, which minimize electrostatic repulsion. wikipedia.org

Crystal Engineering and Design of Functional Materials

Crystal engineering is the rational design and synthesis of solid-state structures with desired properties based on an understanding of intermolecular interactions. nih.govul.ie The compound this compound is an ideal building block for crystal engineering because it possesses multiple, well-defined tools for controlling both molecular and supramolecular structure. psu.edursc.org

The synthetic chemist can first use the predictable, stepwise reactivity of the C-I and C-Br bonds to build a specific molecular backbone. Subsequently, the same halogen atoms can be leveraged as control elements to guide the assembly of these molecules into a targeted solid-state architecture through halogen bonding and π-π stacking. nih.govuoc.gr

By carefully selecting complementary functional groups or co-crystallizing agents that can act as halogen bond acceptors, it is possible to program the formation of specific supramolecular synthons. This control over the solid-state packing allows for the fine-tuning of a material's optoelectronic properties. For example, engineering a crystal structure with significant π-orbital overlap between adjacent molecules can enhance charge transport, leading to a better semiconductor, while controlling the distance between emissive molecules can prevent fluorescence quenching, leading to a more efficient OLED material. The dual functionality of 1-bromo-4-[4-(4-iodophenyl)phenyl]—offering control over both covalent synthesis and non-covalent self-assembly—makes it a powerful component in the design of next-generation functional organic materials.

Utilization in Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of porous crystalline materials constructed from organic linkers and inorganic nodes (in the case of MOFs) or through strong covalent bonds between organic building units (in the case of COFs). The properties of these materials are highly dependent on the geometry and functionality of the organic linkers.

Although terphenyl-based ligands, often functionalized with carboxylic acids or other coordinating groups, have been successfully employed to create robust and porous frameworks, there are no available studies that describe the synthesis or incorporation of ligands derived from this compound into either MOFs or COFs. The potential of this molecule as a precursor to a functional linker remains purely theoretical in the absence of experimental data.

Role in Catalysis (e.g., as a Ligand Precursor or Substrate in Specialized Transformations)

In the realm of catalysis, organic molecules can serve as precursors to ligands that coordinate with metal centers to form active catalysts, or they can act as substrates in specific chemical transformations. The dual halogenation of this compound offers different reactivity points for sequential chemical modifications, a strategy often used in the synthesis of complex molecules and ligands.

However, a comprehensive search of the scientific literature yielded no reports of this compound being used as a precursor for a catalytic ligand. Similarly, there are no documented instances of this compound being employed as a substrate in specialized catalytic transformations where its unique electronic and steric properties might be advantageous.

Emerging Research Directions and Future Challenges in the Study of 1 Bromo 4 4 4 Iodophenyl Phenyl Benzene

Development of Novel and Efficient Synthetic Routes

The synthesis of 1-bromo-4-[4-(4-iodophenyl)phenyl]benzene typically relies on sequential cross-coupling reactions, leveraging the differential reactivity of carbon-halogen bonds. The higher reactivity of the carbon-iodine (C-I) bond compared to the carbon-bromine (C-Br) bond allows for selective functionalization. nih.gov

Novel and more efficient synthetic routes are a primary focus of ongoing research. Traditional methods like the Suzuki-Miyaura and Ullmann couplings are being refined to improve yields, reduce reaction times, and enhance scalability. acs.orgscribd.com A key challenge lies in achieving high selectivity and avoiding the formation of homocoupled byproducts. numberanalytics.com

One promising approach involves a stepwise Suzuki-Miyaura coupling strategy. This would begin with the coupling of a suitable boronic acid or ester with a dihalogenated benzene (B151609), followed by a second coupling reaction. For instance, the reaction of 1,4-dibromobenzene (B42075) with 4-iodophenylboronic acid could be a potential route, though careful optimization of reaction conditions would be crucial to favor the desired heterocoupled product. The choice of catalyst, ligands, and reaction conditions plays a pivotal role in directing the selectivity of these transformations. researchgate.net

Table 1: Comparison of Potential Synthetic Routes for this compound

Synthetic RoutePrecursorsCatalyst/ReagentsKey AdvantagesKey Challenges
Stepwise Suzuki-Miyaura Coupling1,4-dibromobenzene, 4-iodophenylboronic acidPalladium catalyst, baseHigh potential for selectivityRequires careful optimization to avoid homocoupling
Ullmann Coupling1-bromo-4-iodobenzene, 4-bromophenyl iodideCopper catalystCan be effective for sterically hindered substratesOften requires harsh reaction conditions and can have lower yields
One-Pot Sequential CouplingDihalogenated benzenes, boronic acidsPalladium catalyst, sequential addition of reagentsIncreased efficiency, reduced wasteComplex optimization of reaction parameters

Exploration of Unconventional Reactivity Profiles

The presence of two different halogen atoms (bromine and iodine) on the biphenyl (B1667301) backbone of this compound opens up avenues for exploring unconventional reactivity. The distinct bond dissociation energies of the C-I and C-Br bonds allow for orthogonal chemical transformations. nih.gov This chemoselectivity is a powerful tool for the stepwise introduction of different functional groups, enabling the synthesis of complex, multifunctional molecules. nist.gov

Future research will likely focus on exploiting this differential reactivity in novel ways. For example, Sonogashira coupling reactions could be selectively performed at the more reactive C-I bond, leaving the C-Br bond available for subsequent functionalization via other cross-coupling methods. nih.govorganic-chemistry.org This would allow for the creation of a diverse library of derivatives with tailored electronic and photophysical properties.

Furthermore, the investigation of less common coupling reactions and the use of non-traditional catalysts could unveil new reactivity patterns. The influence of catalyst speciation, such as the use of mononuclear palladium complexes versus palladium clusters or nanoparticles, on the site-selectivity of cross-coupling reactions is an area of active investigation. researchgate.nettandfonline.com Understanding these nuances will be critical for achieving precise control over the synthesis of complex derivatives of the title compound.

Integration into Multiscale Modeling and Predictive Design of Materials

Computational modeling is becoming an indispensable tool in the design and development of new materials. For a molecule like this compound, multiscale modeling approaches can provide valuable insights into its structure-property relationships. These models can range from quantum mechanical calculations, such as Density Functional Theory (DFT), to predict electronic properties, to molecular dynamics simulations to understand its behavior in condensed phases. researchgate.netnih.gov

DFT studies can be employed to calculate key parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for determining the electronic and optical properties of the material. researchgate.net This information is vital for predicting its potential performance in electronic devices. numberanalytics.com Furthermore, computational analysis can shed light on the influence of the halogen atoms on the molecule's geometry and electronic structure, guiding the rational design of new derivatives with enhanced properties. ajchem-a.com

A significant future challenge is to develop predictive models that can accurately forecast the bulk properties of materials based on the characteristics of individual molecules. This requires the integration of different modeling techniques across various length and time scales. ruben-group.de Machine learning algorithms, trained on experimental and computational data, are also emerging as powerful tools for accelerating the discovery and design of new organic materials. nih.gov

Table 2: Key Parameters from Computational Modeling for Material Design

ParameterComputational MethodSignificance for Material Design
HOMO/LUMO EnergiesDensity Functional Theory (DFT)Determines electronic band gap, charge injection/transport properties
Molecular GeometryDFT, Molecular MechanicsInfluences crystal packing and intermolecular interactions
Intermolecular InteractionsMolecular DynamicsAffects bulk properties like charge mobility and thermal stability
Electronic SpectraTime-Dependent DFT (TD-DFT)Predicts absorption and emission properties for optoelectronic applications

Sustainable and Scalable Production Methodologies

The transition from laboratory-scale synthesis to large-scale industrial production presents a number of challenges, particularly concerning sustainability and cost-effectiveness. For this compound, developing sustainable and scalable production methodologies is a critical area of future research. scribd.comdntb.gov.ua

Key considerations for sustainable synthesis include the use of greener solvents, minimizing the use of hazardous reagents, and developing energy-efficient reaction conditions. nih.gov The development of robust and recyclable catalysts is also a major focus, as this can significantly reduce waste and production costs. ontosight.ai

Process optimization will play a crucial role in achieving scalability. This involves a detailed study of reaction kinetics, thermodynamics, and separation processes to design efficient and safe manufacturing protocols. nih.gov Life cycle assessment (LCA) is another important tool for evaluating the environmental impact of the entire production process, from raw material extraction to the final product. acs.orgscribd.com By incorporating green chemistry principles and process engineering, the production of this compound can be made more environmentally friendly and economically viable. uwec.edu

Outlook on Advanced Functional Material Design

The unique molecular structure of this compound makes it a promising building block for a variety of advanced functional materials. bhu.ac.in Its rigid biphenyl core provides good thermal and chemical stability, while the presence of the halogen atoms allows for further functionalization to fine-tune its properties. nih.gov

One of the most promising areas of application is in organic electronics. mdpi.com By replacing the halogen atoms with other functional groups, it is possible to create materials with tailored charge transport properties for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The ability to selectively functionalize the molecule at two different positions offers a high degree of control over the final material's electronic structure. uwec.edu

Furthermore, this compound could serve as a precursor for the synthesis of liquid crystals, where the rigid core and the potential for introducing various substituents are highly desirable. nih.gov The design of novel materials based on this scaffold will depend on a synergistic approach that combines innovative synthetic chemistry with advanced characterization techniques and predictive computational modeling. The continued exploration of this versatile molecule holds great promise for the development of next-generation functional materials with a wide range of applications. researchgate.net

Q & A

Basic: What are the standard synthetic routes for 1-bromo-4-[4-(4-iodophenyl)phenyl]benzene, and how are reaction conditions optimized for yield?

Answer:
The synthesis typically involves sequential cross-coupling and halogenation reactions. A common approach includes:

  • Step 1: Suzuki-Miyaura coupling of 4-iodophenylboronic acid with 1-bromo-4-iodobenzene using a palladium catalyst (e.g., Pd(PPh₃)₄) in a mixed solvent system (toluene/ethanol) under inert atmosphere .
  • Step 2: Bromination of the intermediate biphenyl derivative using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 40–60°C, with reaction monitoring via TLC .
    Optimization Tips:
  • Use excess boronic acid (1.2–1.5 eq.) to drive coupling efficiency.
  • For bromination, controlled addition of NBS prevents over-halogenation. Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity (>98%) .

Basic: Which spectroscopic and analytical techniques are critical for structural confirmation of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR identifies aromatic proton environments (e.g., deshielding due to iodine/bromine substituents).
    • ¹³C NMR confirms quaternary carbon positions adjacent to halogens .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular ion peaks (e.g., [M+H]⁺ or [M–Br]⁺ fragments) .
  • Differential Scanning Calorimetry (DSC): Determines melting points and phase transitions (e.g., purity >99% shows sharp DSC peaks) .

Advanced: How do steric effects influence the efficiency of cross-coupling reactions in synthesizing this compound?

Answer:
The bulky biphenyl backbone creates steric hindrance during coupling steps, requiring tailored conditions:

  • Catalyst Selection: Use Pd₂(dba)₃ with sterically demanding ligands (e.g., SPhos) to enhance catalytic activity .
  • Solvent Systems: Polar aprotic solvents like DMF improve solubility of aromatic intermediates.
  • Reaction Monitoring: Real-time GC-MS or in-situ IR spectroscopy detects incomplete coupling, prompting temperature adjustments (e.g., 80°C → 100°C) .

Advanced: What role does this compound play in the development of liquid crystal or OLED materials?

Answer:

  • Liquid Crystals: Serves as a core structure for mesogens due to its rigid biphenyl framework. Substituted derivatives (e.g., with cyclohexyl groups) enhance anisotropic polarizability, critical for display applications .
  • OLEDs: Acts as an intermediate for emissive layer precursors. Bromine and iodine substituents enable further functionalization via Buchwald-Hartwig amination or Ullmann coupling to attach electron-transport moieties .

Data Contradiction: How should researchers address discrepancies in reported melting points or spectral data?

Answer:

  • Purity Verification: Recrystallize using toluene/hexane mixtures to remove impurities affecting DSC results .
  • Spectral Validation: Compare ¹H NMR integrals with theoretical values; anomalous peaks may indicate residual solvents or byproducts.
  • Collaborative Cross-Check: Reproduce synthesis using alternative routes (e.g., Ullmann coupling instead of Suzuki) to isolate method-dependent artifacts .

Advanced: What strategies mitigate halogen displacement during functionalization of this compound?

Answer:

  • Protecting Groups: Temporarily shield iodine with trimethylsilyl groups during bromine-mediated reactions .
  • Low-Temperature Conditions: Perform lithiation at –78°C to prevent unintended C–I bond cleavage .
  • Computational Modeling: DFT calculations predict reactive sites, guiding selective functionalization (e.g., meta vs. para substitution) .

Basic: What are the safety and handling protocols for this compound in laboratory settings?

Answer:

  • Storage: Keep in amber vials under argon at –20°C to prevent halogen degradation .
  • Exposure Mitigation: Use fume hoods for synthesis; PPE (gloves, goggles) is mandatory due to potential skin/eye irritation .
  • Waste Disposal: Halogenated waste must be neutralized with 10% sodium thiosulfate before disposal .

Advanced: How do electronic effects of bromine and iodine substituents impact photophysical properties?

Answer:

  • Red-Shifted Absorption: Heavy atom effect (iodine) enhances spin-orbit coupling, increasing triplet-state population for phosphorescence .
  • Electron-Withdrawing Bromine: Lowers HOMO energy, reducing bandgap in OLED applications. UV-vis spectroscopy and cyclic voltammetry quantify these effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.